REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].B(F)(F)F>F>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:4]=[C:9]([CH:1]([CH3:3])[CH3:2])[CH:8]=[C:7]([CH:4]([CH3:9])[CH3:5])[CH:6]=1)([CH3:11])[CH3:12]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
F
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to -20 to 0°
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised
|
Type
|
DISTILLATION
|
Details
|
HF and BF3 is distilled off
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
neutralization and drying
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].B(F)(F)F>F>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:4]=[C:9]([CH:1]([CH3:3])[CH3:2])[CH:8]=[C:7]([CH:4]([CH3:9])[CH3:5])[CH:6]=1)([CH3:11])[CH3:12]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
F
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to -20 to 0°
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised
|
Type
|
DISTILLATION
|
Details
|
HF and BF3 is distilled off
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
neutralization and drying
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |